(1-methyl-1H-1,2,3-triazol-4-yl)(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone
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Description
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H15F3N8O2 and its molecular weight is 408.345. The purity is usually 95%.
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Scientific Research Applications
In Silico Analysis and Antimicrobial Activity
A study by Pandya et al. (2019) focused on the synthesis of a library of compounds including those related to the chemical structure . They conducted in silico ADME prediction properties and in vitro antimicrobial activity against various bacterial and fungal strains. The compounds exhibited good to moderate activity against bacterial strains, with specific compounds showing better antimycobacterial agents compared to standard drugs like ciprofloxacin and pyrazinamide (Pandya, Dave, Patel, & Desai, 2019).
Antifungal and Antibacterial Properties
Krolenko et al. (2016) synthesized new derivatives containing elements of the specified chemical structure and found them to exhibit strong antimicrobial activity. Their study included a structure–activity analysis of the antimicrobial effect (Krolenko, Vlasov, & Zhuravel, 2016).
Synthesis and Antimicrobial Activities
In another research, Bektaş et al. (2007) synthesized novel derivatives, including structures similar to the specified compound, and screened them for antimicrobial activities. Some of these compounds showed good or moderate activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Interaction Studies
Shim et al. (2002) conducted a study on molecular interaction of a compound structurally related to the specified chemical, focusing on its interaction with the CB1 cannabinoid receptor. This included conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N8O2/c1-25-9-11(22-24-25)14(28)27-6-4-26(5-7-27)12-3-2-10(8-20-12)13-21-15(29-23-13)16(17,18)19/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIHOKZKZKGKAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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